molecular formula C17H19N5O3S B2840609 (E)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1173484-84-8

(E)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2840609
CAS RN: 1173484-84-8
M. Wt: 373.43
InChI Key: HJIBSUJSRVRORA-LVZFUZTISA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including an acetamido group, a methoxyethyl group, a benzo[d]thiazol-2(3H)-ylidene group, and a 1-methyl-1H-pyrazole-5-carboxamide group. These groups could potentially give the compound a variety of interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the acetamido group could be introduced via an acetylation reaction, and the methoxyethyl group could be introduced via an alkylation reaction. The benzo[d]thiazol-2(3H)-ylidene group and the 1-methyl-1H-pyrazole-5-carboxamide group could be introduced via condensation reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The presence of these groups could potentially give the compound a variety of interesting structural properties, such as the ability to form hydrogen bonds or participate in π-π stacking interactions .


Chemical Reactions Analysis

The compound could potentially participate in a variety of chemical reactions, depending on the conditions. For example, the acetamido group could potentially undergo hydrolysis to form an amine and acetic acid. The methoxyethyl group could potentially undergo elimination reactions to form an alkene .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of its functional groups. For example, the presence of the acetamido and methoxyethyl groups could potentially make the compound polar and therefore soluble in polar solvents .

Scientific Research Applications

Heterocyclic Compound Synthesis

Researchers have been focusing on the synthesis of novel heterocyclic compounds due to their significance in medicinal chemistry and material science. Compounds containing benzodithiazole and pyrazole moieties, similar to the chemical structure , have been synthesized and evaluated for various biological activities. These activities include anti-inflammatory, analgesic, antibacterial, and antioxidant effects, among others. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds have shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Antimicrobial and Antioxidant Activities

The synthesis and characterization of N-substituted benzyl/phenyl acetamides based on pyrazolobenzothiazine have revealed that many of these compounds possess moderate to significant radical scavenging activity. This suggests potential applications in developing new antimicrobial and antioxidant agents (Ahmad et al., 2012).

Antiviral Potential

In the realm of antiviral research, some novel heterocyclic compounds incorporating thiadiazole moieties have been assessed for their insecticidal activity against pests like the cotton leafworm, hinting at their potential use in agricultural pest control (Fadda et al., 2017).

Drug Design and QSAR Studies

The design, synthesis, and QSAR (Quantitative Structure-Activity Relationship) studies of compounds with similar structures have led to the identification of promising antibacterial agents. Such studies contribute to understanding the relationship between molecular structure and biological activity, guiding the design of more effective drugs (Palkar et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if the compound is highly reactive, it could potentially be hazardous to handle. Additionally, if the compound is intended to be used as a drug, it would need to be thoroughly tested for toxicity and side effects .

Future Directions

Future research on this compound could involve further exploring its potential uses, such as investigating its potential as a drug. Additionally, researchers could explore ways to optimize its synthesis, or investigate its behavior under different conditions .

properties

IUPAC Name

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c1-11(23)19-12-4-5-13-15(10-12)26-17(22(13)8-9-25-3)20-16(24)14-6-7-18-21(14)2/h4-7,10H,8-9H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIBSUJSRVRORA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=NN3C)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide

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